molecular formula C14H12FN5OS2 B2985793 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851132-68-8

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2985793
CAS No.: 851132-68-8
M. Wt: 349.4
InChI Key: XAIHGBYHUGZVTI-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a combination of fluorophenyl, imidazole, thiadiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of thiosemicarbazide with carbon disulfide.

    Coupling Reactions: The final compound is formed by coupling the imidazole and thiadiazole intermediates through a thioether linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or magnetic properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, while the thiadiazole ring can interact with various biological macromolecules, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide
  • 5-(4-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5OS2/c1-9-18-19-13(23-9)17-12(21)8-22-14-16-6-7-20(14)11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIHGBYHUGZVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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